molecular formula C18H8Cl6O3 B124824 Ambigol A CAS No. 151487-20-6

Ambigol A

Cat. No. B124824
M. Wt: 485 g/mol
InChI Key: AHLSIYMTIQLHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambigol A is an antibiotic produced by the terrestrial cyanobacterium Fischerella ambigua 108b . It is one of the three polychlorinated triphenyls, Ambigol A-C, that exhibit interesting antimicrobial, antiviral, and cytotoxic activities . They are structurally related to polybrominated diphenylethers synthesized by diverse marine bacteria .


Synthesis Analysis

The biosynthetic gene cluster (BGC) responsible for Ambigol production in F. ambigua has been identified . It contains 10 genes, and after its discovery, this cluster was cloned and heterologously expressed in Synechococcus elongatus PCC 7942 .


Molecular Structure Analysis

Ambigols A and B exhibit chlorination, and Ambigol C has biaryl-ether bonds in the relative meta position at the central phenol unit, which is flanked by two 2,4-dichlorophenol units in all three compounds . The chemical formula of Ambigol A is C18H8Cl6O3 .


Chemical Reactions Analysis

In vivo and in vitro characterization of the two cytochrome P450 enzymes present in the BGC revealed complementary selectivity for either biaryl-ether bond (Ab2) or biaryl formation (Ab3), providing a biosynthetic route to the ambigols .


Physical And Chemical Properties Analysis

Ambigol A is a solid powder with a molecular weight of 484.959 . It has an exact mass of 481.86 . The elemental analysis shows that it contains Carbon (44.58%), Hydrogen (1.66%), Chlorine (43.86%), and Oxygen (9.90%) .

Scientific Research Applications

Natural Product Discovery

Ambigol A, along with other compounds like Ambigol C, is a natural product isolated from the terrestrial cyanobacterium Fischerella ambigua. These compounds are identified for their interesting antimicrobial, antiviral, and cytotoxic activities, suggesting potential applications in pharmaceutical research (Wright, Papendorf, & König, 2005).

Biosynthetic Pathway Exploration

Research has explored the biosynthetic pathways of Ambigol A. The identification of the biosynthetic gene cluster responsible for Ambigol production in Fischerella ambigua, and the characterization of cytochrome P450 enzymes, have provided insights into the biosynthesis of these polychlorinated compounds (Duell et al., 2020).

Synthetic Methodologies

The first total synthesis of Ambigol A and its class has been achieved, providing methods to construct both natural and hypothetical ambigols. This synthesis contributes to the understanding of these compounds and potentially aids in their application in various fields (Milzarek & Gulder, 2020).

Investigating Bioactive Properties

Ambigol A, along with other compounds from Fischerella ambigua, has been tested for its bioactive properties. Its effects on the embryonic stages of zebrafish (Danio rerio) were studied, indicating potential ecological and toxicological impacts (Wright, Papendorf, König, & Oberemm, 2006).

Microbial Interaction and Quorum Sensing

Ambigols from Fischerella ambigua have been found to influence microbial interactions, notably increasing prodigiosin production in Serratia spp. This suggests a role in microbial ecology and quorum sensing processes (Chilczuk et al., 2020).

Building Block Formation in Biosynthesis

The in vitro characterization of 3-chloro-4-hydroxybenzoic acid, a key substrate in Ambigol biosynthesis, was investigated. Understanding these biosynthetic steps is crucial for comprehending the formation of Ambigol A and similar compounds (Kresna et al., 2021).

Safety And Hazards

Ambigol A is intended for research use only, not for human or veterinary use . As it exhibits cytotoxic activities, it should be handled with care .

Future Directions

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor of 2,4-dichlorophenol, a key substrate for the P450 enzymes, were investigated by in vitro assays . This research could pave the way for further understanding of the biosynthesis of Ambigol A and its analogs .

properties

CAS RN

151487-20-6

Product Name

Ambigol A

Molecular Formula

C18H8Cl6O3

Molecular Weight

485 g/mol

IUPAC Name

3,5-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-6-(2,4-dichlorophenoxy)phenol

InChI

InChI=1S/C18H8Cl6O3/c19-7-1-2-14(10(21)4-7)27-18-13(24)6-11(22)15(17(18)26)9-3-8(20)5-12(23)16(9)25/h1-6,25-26H

InChI Key

AHLSIYMTIQLHAO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2O)C3=C(C(=CC(=C3)Cl)Cl)O)Cl)Cl

Other CAS RN

151487-20-6

synonyms

ambigol A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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